(S)-(-)-4-Amino-2-hydroxybutyric acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-51-5 | |
| Record name | 4-Amino-2-hydroxybutyric acid, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-4-amino-2-hydroxy-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3NQ8MG2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for S 4 Amino 2 Hydroxybutyric Acid and Its Stereoisomers
Chemical Synthesis Routes for (S)-(-)-4-Amino-2-hydroxybutyric Acid
The synthesis of this compound, a component of the butirosin (B1197908) antibiotics, has been approached through several distinct chemical strategies. tandfonline.com These routes often involve multi-step processes that require careful control of reaction conditions to ensure high yields and stereochemical purity.
Synthesis from 2-Pyrrolidone
A four-step transformation has been developed to synthesize DL-4-amino-2-hydroxybutyric acid from 2-pyrrolidone. tandfonline.com This method, while producing a racemic mixture, provides a foundational route that can be adapted for stereospecific synthesis.
The process begins with the conversion of 2-pyrrolidone (I) to 2-methoxy-1-pyrroline (II) using dimethylsulfate. tandfonline.com The resulting iminoether is then brominated at the C-3 position by refluxing with N-bromosuccinimide in carbon tetrachloride, yielding 3-bromo-2-methoxy-1-pyrroline (III). tandfonline.com The bromine atom is subsequently substituted with an acetoxy group using potassium acetate (B1210297) in acetonitrile, catalyzed by 18-crown-6, to form 3-acetoxy-2-methoxy-1-pyrroline (IV). tandfonline.com The final step involves the hydrolysis of compound (IV) with a hydrochloric acid solution, which smoothly yields DL-4-amino-2-hydroxybutyric acid (V). tandfonline.com
Table 1: Synthesis Steps from 2-Pyrrolidone
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 2-Pyrrolidone | Dimethylsulfate | 2-Methoxy-1-pyrroline |
| 2 | 2-Methoxy-1-pyrroline | N-bromosuccinimide, CCl₄ | 3-Bromo-2-methoxy-1-pyrroline |
| 3 | 3-Bromo-2-methoxy-1-pyrroline | Potassium acetate, 18-crown-6, Acetonitrile | 3-Acetoxy-2-methoxy-1-pyrroline |
Derivatization and Transformation of Propionic Acid Compounds
A notable process for producing 4-aminobutyric acid derivatives involves the transformation of propionic acid compounds that feature a β-carboxamido substituent (-CONH₂). google.com This method can be applied to starting materials that already contain the desired hydroxyl group at the α-carbon. The core of this synthesis is the conversion of the carboxamido group into a nitrile group, which is then reduced to an aminomethyl group. google.com
The reaction sequence starts with a propionic acid derivative, such as N-carbobenzoxy-L-asparagine. google.com This compound is treated with an alkanoic acid anhydride, like acetic anhydride, in liquid pyridine. This step converts the β-carboxamido group into a nitrile group, yielding an N-carbobenzoxy-β-cyano-L-alanine intermediate. google.com The nitrile compound is then reduced with hydrogen to transform the nitrile group into an aminomethyl group, leading to the formation of the 4-aminobutyric acid derivative. google.com
Approaches Utilizing N-Benzyloxycarbonyl-β-alanine Methylester
An effective synthesis of N-benzyloxycarbonyl-4-amino-2-hydroxybutyric acid has been reported starting from N-benzyloxycarbonyl-β-alanine methylester. tandfonline.com This approach utilizes a Pummerer reaction with dimethylsulfoxide. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in peptide synthesis, valued for its stability and ease of removal under mild hydrogenolysis conditions. ontosight.ai The use of this starting material allows for the introduction of the amino and hydroxyl functionalities in a controlled manner.
Synthesis from Methyl Acrylate (B77674) and Nitromethane (B149229) Ethyl Ester
Another synthetic route to DL-4-amino-2-hydroxybutyric acid begins with the precursors methyl acrylate and nitromethane ethyl ester. tandfonline.com While specific details of this multi-step process are part of dedicated research reports, this pathway highlights the use of simple, readily available starting materials to construct the more complex target molecule. This approach involves building the carbon skeleton and introducing the necessary functional groups sequentially.
Hydrogenation and De-protection Strategies
Hydrogenation is a critical step in several synthetic routes for this compound, serving dual purposes of reduction and de-protection. In syntheses that generate a nitrile intermediate, catalytic hydrogenation is employed to reduce the cyano group to an aminomethyl group. google.com
Simultaneously, this step is often used to remove amino-protecting groups. For instance, the carbobenzoxy (Cbz) group can be cleaved simultaneously with the reduction of the cyano group. google.com This is typically achieved by subjecting the protected compound to reduction with hydrogen gas at 3 atmospheres in the presence of a catalyst like platinum oxide, in a solvent mixture such as ethanol, water, and hydrochloric acid. google.com Similarly, azides can be reduced to their corresponding amines via Pd-C catalyzed hydrogenation. researchgate.net This strategic use of hydrogenation streamlines the synthesis by combining two key transformations into a single step.
Table 2: Common Hydrogenation and De-protection Reactions
| Reaction | Substrate Functional Group | Reagents | Product Functional Group | Protecting Group Removed |
|---|---|---|---|---|
| Reduction & De-protection | Nitrile (-CN) | H₂, Platinum oxide, HCl | Aminomethyl (-CH₂NH₂) | Carbobenzoxy (-Cbz) |
Regio- and Stereospecific 1,3-Dipolar Addition Reactions
Regio- and stereospecific reactions are paramount for the efficient synthesis of chiral molecules like this compound. One powerful class of reactions for this purpose is the 1,3-dipolar cycloaddition. nih.gov This type of reaction involves a "1,3-dipole" reacting with a "dipolarophile" to form a five-membered ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.gov
For example, the synthesis of related threo-3-amino-2-hydroxy-acids has been achieved through the regiospecific ring-opening of cis-2,3-epoxy-acids by ammonia. rsc.org This approach demonstrates how a stereochemically defined epoxide can be opened in a controlled manner to install adjacent amino and hydroxyl groups with a specific spatial arrangement. Such strategies are fundamental to creating the correct stereochemistry at the C2 position required for this compound.
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalytic and enzymatic methods offer significant advantages for the synthesis of this compound, providing high stereoselectivity and environmentally benign reaction conditions. These approaches leverage the inherent chirality and efficiency of biological catalysts to produce enantiomerically pure compounds.
The synthesis of (S)-(-)-4-amino-2-hydroxybutanoic acid (S-AHBA), a key component of the antibiotic Amikacin (B45834), can be achieved through the stereoselective reduction of a ketone precursor using yeast. tandfonline.com This biocatalytic approach introduces the desired chiral center with high enantiomeric excess. The process involves the reduction of methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate by specific yeast strains. tandfonline.comtandfonline.com While precursors like 4-amino-2-oxobutanoic acid were found to be reduced very slowly, methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate was smoothly reduced to the desired (S)-enantiomer. tandfonline.com
Different yeast species exhibit varying levels of efficiency and stereoselectivity in this biotransformation. Research has identified Saccharomyces carlsbergensis and Saccharomyces sp. Edme as particularly effective catalysts for this reduction. tandfonline.comtandfonline.com
Table 1: Performance of Different Yeast Strains in the Stereoselective Reduction of Methyl-4-benzyloxycarbonyloxyamino-2-oxobutanoate
| Yeast Strain | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Saccharomyces carlsbergensis ATCC2345 | (S)-(+)-methyl-4-(benzyloxycarbonyloxy)-amino-2-hydroxybutanoate | 40% | 88% | tandfonline.comtandfonline.com |
A systems biocatalysis approach has been developed for the stereoselective synthesis of both (S)- and (R)-2-amino-4-hydroxybutanoic acid. acs.orgacs.org This one-pot cyclic cascade system combines an aldol (B89426) reaction with a subsequent stereoselective transamination, using simple, inexpensive starting materials. acs.orgacs.orgresearchgate.net The process utilizes a class II pyruvate (B1213749) aldolase (B8822740) from E. coli in tandem with either an S-selective or R-selective pyridoxal (B1214274) phosphate-dependent transaminase. acs.orgacs.org
This biocatalytic cascade is highly efficient, tolerating high concentrations of starting materials like formaldehyde (B43269) (up to 1.4 M) and achieving significant product concentrations with excellent yields and enantiomeric purity. acs.orgacs.org The productivity of this system compares favorably to traditional fermentation processes. acs.org
Table 2: Key Performance Metrics of the Aldolase-Transaminase Cascade System
| Parameter | Value | Source |
|---|---|---|
| Starting Materials | Formaldehyde, Alanine | acs.orgacs.org |
| Product | (S)- or (R)-2-amino-4-hydroxybutanoic acid | acs.orgacs.org |
| Product Concentration | At least 0.4 M | acs.orgacs.org |
| Yield | 86% to >95% | acs.orgacs.org |
| Enantiomeric Excess (ee) | >99% | acs.orgacs.org |
Protein engineering and de novo protein design represent a frontier in biocatalysis, aiming to create novel enzymes and entire biosynthetic pathways from scratch. nih.gov This approach is not bound by evolutionary constraints and seeks to design proteins with specified structures and functions based on fundamental physical principles or advanced computational models like deep learning. nih.govyoutube.com The goal is to generate new proteins that can catalyze desired reactions or bind to specific targets. nih.govbakerlab.org
The process involves designing a sequence of amino acids that will fold into a stable, predetermined three-dimensional structure capable of performing a specific function. nih.govmdpi.com Libraries of these novel protein sequences can be created and screened for functional activities. mdpi.com For instance, researchers have successfully designed proteins that bind strongly to selected targets, such as the essential mycobacterial protein HupB. nih.gov This strategy holds the potential to construct entirely new biosynthetic pathways for compounds like this compound by designing a series of enzymes to catalyze each step of the synthesis.
Multi-enzyme cascade biocatalysis in a single microbial host has proven to be a highly effective strategy for producing enantiopure (S)-2-hydroxybutyric acid ((S)-2-HBA) from L-threonine. researchgate.netnih.govresearchgate.net This "one-pot" approach enhances efficiency by channeling intermediates directly from one enzyme to the next, avoiding costly separation steps. nih.gov
In a typical system engineered in Escherichia coli, a three-enzyme cascade is employed. researchgate.netnih.gov The pathway begins with L-threonine deaminase (TD), which converts L-threonine to the intermediate 2-oxobutyric acid. researchgate.netresearchgate.net This intermediate is then reduced by an NAD-dependent L-lactate dehydrogenase (LDH) to yield (S)-2-HBA. researchgate.netnih.gov To ensure a continuous supply of the NADH cofactor required by the dehydrogenase, a third enzyme, formate (B1220265) dehydrogenase (FDH), is often included to regenerate NADH. nih.govresearchgate.net By fine-tuning the expression levels of these enzymes through promoter engineering, researchers have been able to balance the metabolic flux, leading to remarkable titers and yields. nih.govresearchgate.net
Table 3: Results of an Optimized Cascade Biocatalysis System for (S)-2-HBA Production
| Parameter | Value | Source |
|---|---|---|
| Host Organism | Recombinant Escherichia coli BL21 | nih.govresearchgate.net |
| Starting Substrate | L-Threonine | nih.govresearchgate.net |
| Key Enzymes | L-threonine deaminase (TD), L-lactate dehydrogenase (LDH), Formate dehydrogenase (FDH) | nih.gov |
| Highest Titer Achieved | 143 g/L | nih.govresearchgate.net |
| Molar Yield | 97% | nih.govresearchgate.net |
The bioconversion of L-threonine is a central strategy for producing various butyric acid derivatives, with alpha-ketobutyric acid (also known as 2-oxobutanoic acid) serving as a key intermediate. wikipedia.orgnih.gov L-threonine, an essential amino acid, can be efficiently converted into alpha-ketobutyric acid through the action of the enzyme threonine dehydratase (or L-threonine deaminase). wikipedia.orgnih.gov This achiral keto acid is a branch-point metabolite that can be further transformed into different valuable chiral compounds. nih.gov
Following its formation, alpha-ketobutyric acid can be subjected to enzymatic reduction or amination to yield the desired product. For example:
Reductive Amination: An aminotransferase or a dehydrogenase can be used to convert alpha-ketobutyric acid into (S)-2-aminobutyric acid. nih.govresearchgate.net
Reduction: A dehydrogenase, such as lactate (B86563) dehydrogenase, can reduce alpha-ketobutyric acid to (S)-2-hydroxybutyric acid. researchgate.nethmdb.ca
This two-step bioconversion process, starting from the bulk chemical L-threonine, provides a versatile and efficient route for the synthesis of enantiopure amino and hydroxy acids. researchgate.netresearchgate.net
Biosynthetic Pathways and Metabolic Roles of S 4 Amino 2 Hydroxybutyric Acid
Role as a Component in Natural Products Biosynthesis
The most well-documented role of (S)-(-)-4-Amino-2-hydroxybutyric acid is as a crucial structural component of aminoglycoside antibiotics, which provides significant clinical advantages.
This compound is a distinctive side chain found in the butirosin (B1197908) family of aminoglycoside antibiotics, which are produced by the bacterium Bacillus circulans. researchgate.nettandfonline.com This AHBA moiety is attached via an amide bond to the deoxystreptamine ring of the parent aminoglycoside, ribostamycin (B1201364). researchgate.nettandfonline.com The presence of this side chain is of significant clinical importance as it confers resistance to several common aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance. nih.govnih.gov This natural defense mechanism has inspired the semisynthetic modification of other clinically valuable aminoglycosides, such as kanamycin (B1662678), to produce potent antibiotics like amikacin (B45834), which also incorporate the AHBA side chain to overcome resistance. researchgate.netnih.gov
The incorporation of the AHBA side chain is a sophisticated enzymatic process. researchgate.net The biosynthesis of AHBA itself begins with L-glutamate and involves intermediates that are tethered to a specific acyl carrier protein (ACP). nih.govresearchgate.net The completed AHBA side chain is not transferred directly. Instead, it is first modified with a γ-glutamyl group, forming a γ-L-Glu-(S)-AHBA dipeptide. researchgate.net This dipeptide is then transferred from the acyl carrier protein, BtrI, to the C-1 amine of the parent aminoglycoside, ribostamycin. researchgate.netnih.gov This transfer is catalyzed by the acyltransferase enzyme, BtrH. researchgate.net
The γ-glutamyl group functions as a temporary protecting group during the biosynthesis. nih.gov After the dipeptide has been successfully attached to the ribostamycin core, this protecting group is removed by the enzyme BtrG. researchgate.net BtrG acts as a γ-glutamyl cyclotransferase, cleaving the γ-glutamyl moiety to complete the formation of butirosin. researchgate.netnih.gov This use of a protective group is a notable example of sophisticated biochemical logic in a natural product pathway. nih.gov
The entire pathway for the synthesis and attachment of the AHBA side chain is encoded within the butirosin biosynthetic gene cluster in Bacillus circulans. nih.govjst.go.jp A series of dedicated enzymes, referred to as Btr proteins, carry out this process. The biosynthesis of the AHBA moiety itself from L-glutamate involves several key enzymes tethered to an acyl carrier protein. nih.govresearchgate.net The subsequent transfer and processing are handled by specific transferase and hydrolase enzymes.
Table 1: Key Enzymes in the Biosynthesis and Incorporation of the AHBA Side Chain
| Enzyme | Gene | Function | Reference |
| Acyl Carrier Protein | BtrI | Carries the biosynthetic intermediates of AHBA formation. | researchgate.netnih.gov |
| ATP-dependent Ligase | BtrJ | Involved in the initial steps of AHBA synthesis from L-glutamate. | nih.gov |
| Decarboxylase | BtrK | A pyridoxal (B1214274) phosphate-dependent enzyme in the AHBA synthesis pathway. | nih.gov |
| Monooxygenase System | BtrO, BtrV | A two-component flavin-dependent system responsible for hydroxylation. | nih.govresearchgate.net |
| Acyltransferase | BtrH | Transfers the γ-L-Glu-AHBA dipeptide from BtrI to ribostamycin. | researchgate.netnih.gov |
| γ-Glutamyl Cyclotransferase | BtrG | Removes the γ-glutamyl protecting group from the attached side chain. | researchgate.netnih.gov |
Involvement in General Amino Acid Metabolism
While its primary known role is in specialized secondary metabolism, the core structure of this compound connects it to the central metabolic pathways of other amino acids.
2-Ketobutyric acid (also known as 2-oxobutanoate) is a key intermediate in the catabolism of certain amino acids. ethz.ch It is generated primarily from the breakdown of threonine and methionine. The catabolism of L-threonine, for instance, can be initiated by the enzyme threonine dehydratase, which directly converts threonine to 2-ketobutyric acid and ammonia. ethz.ch Similarly, the multi-step degradation of methionine also yields 2-ketobutyric acid as a central intermediate before it is further converted to propionyl-CoA and subsequently succinyl-CoA for entry into the citric acid cycle. youtube.com
The metabolic link between this compound and the catabolism of threonine and methionine is established through the common intermediate, 2-ketobutyric acid. The breakdown of both threonine and methionine converges on the production of this α-keto acid. youtube.comnih.gov For example, studies on microbial metabolism have shown that the catabolism of both methionine and threonine can result in the production of 2-aminobutyric acid, a structurally related compound. nih.gov The deamination of 2-aminobutyric acid would then yield 2-ketobutyric acid. Furthermore, 2-hydroxybutyric acid, which shares the core structure of AHBA minus the C4 amino group, is a known byproduct of L-threonine catabolism and homocysteine processing during glutathione (B108866) synthesis. wikipedia.org Therefore, the pathways that degrade these essential amino acids generate the fundamental carbon skeleton that is structurally related to this compound.
Relationship with Glutathione Anabolism and Cysteine Synthesis
The metabolic relationship between this compound and the anabolism of glutathione and cysteine is not direct but can be inferred through its structural similarity to γ-aminobutyric acid (GABA) and the metabolic pathways of shared precursor molecules.
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical tripeptide antioxidant synthesized from three amino acid precursors: glutamate (B1630785), cysteine, and glycine. The synthesis is a two-step, ATP-dependent process:
Formation of γ-glutamylcysteine : Catalyzed by glutamate-cysteine ligase (GCL).
Addition of glycine : Catalyzed by glutathione synthetase (GS).
Cysteine is a sulfur-containing amino acid, and its availability is often the rate-limiting factor for glutathione synthesis. nih.gov The biosynthesis of cysteine occurs through various pathways, primarily involving the incorporation of sulfur into a carbon backbone derived from serine in many organisms. nih.gov
This compound is a known analogue of GABA. GABA is synthesized in a single step from the decarboxylation of glutamate, a reaction catalyzed by glutamate decarboxylase. wikipedia.org Since glutamate is a direct precursor for glutathione, any metabolic pathway that utilizes or is linked to glutamate metabolism can indirectly influence the glutathione pool. While research has not established a direct biosynthetic or metabolic link between this compound and glutathione or cysteine synthesis, its connection to the glutamate/GABA metabolic axis suggests a potential, albeit indirect, relationship.
Furthermore, studies on 2-aminobutyric acid (2-AB), another amino acid, have shown it to be a byproduct of cysteine biosynthesis and to play a role in modulating glutathione homeostasis. nih.gov This highlights the intricate connections between amino acid metabolic pathways, though a similar role for this compound has not been documented.
Alternative Metabolic Routes and Products
GABA Shunt Bypass and Succinate (B1194679) Semialdehyde Reduction
The GABA shunt is a metabolic pathway that serves as an alternative route for the conversion of α-ketoglutarate to succinate, bypassing two enzymatic steps of the tricarboxylic acid (TCA) cycle: α-ketoglutarate dehydrogenase and succinyl-CoA synthetase. nih.govfrontiersin.org This pathway is crucial for carbon and nitrogen metabolism, particularly under stress conditions. frontiersin.orgmdpi.com
The key steps in the GABA shunt are:
Decarboxylation of Glutamate : Glutamate is converted to GABA by glutamate decarboxylase (GAD).
Transamination of GABA : GABA is converted to succinate semialdehyde (SSA) by GABA transaminase (GABA-T). nih.gov
Oxidation of SSA : SSA is oxidized to succinate by succinate semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle. nih.gov
An alternative fate for the intermediate succinate semialdehyde represents a bypass of the final step of the GABA shunt. Instead of being oxidized to succinate, SSA can be reduced to form γ-hydroxybutyric acid (GHB). wikipedia.orgresearchgate.net This reaction is catalyzed by succinic semialdehyde reductase (SSR), an NADPH-dependent enzyme. researchgate.netresearchgate.net
This reductive pathway becomes particularly significant in cases of Succinic Semialdehyde Dehydrogenase Deficiency (SSADH-D), a rare genetic disorder where the impaired activity of the SSADH enzyme leads to the accumulation of SSA. nih.govrarediseases.org The excess SSA is then shunted towards the reductive pathway, resulting in elevated levels of GHB in bodily fluids. wikipedia.orgnih.govrarediseases.org Therefore, the reduction of SSA to GHB serves as a critical alternative metabolic route when the primary GABA shunt is compromised.
Formation of Gamma-Hydroxybutyric Acid and Polyhydroxybutyrate (B1163853) in Microorganisms
The formation of γ-hydroxybutyric acid (GHB) from succinate semialdehyde (SSA) is a conserved metabolic route in various organisms, from bacteria to mammals. nih.govfrontiersin.org In microorganisms, this pathway can be a part of a broader metabolic network leading to the synthesis of biopolymers.
Research in the yeast Saccharomyces cerevisiae has identified an alternative pathway for GABA catabolism where SSA is reduced to GHB, which then serves as a precursor for the synthesis of polyhydroxybutyrate (PHB). nih.gov PHBs are polyesters accumulated by various microorganisms as intracellular carbon and energy storage materials. mdpi.com
Specifically, studies have shown that exogenous GABA can be efficiently consumed by yeast and, while a significant portion is converted to succinate via the GABA shunt, an alternative route involves the synthesis of a copolymer, poly-(3-hydroxybutyric acid-co-4-hydroxybutyric acid) [P(3HB-co-4HB)]. nih.gov This process involves the following key steps:
Reduction of SSA to GHB : Catalyzed by a GHB dehydrogenase. nih.gov
Polymerization : GHB (which is 4-hydroxybutyric acid) is polymerized along with 3-hydroxybutyrate (B1226725) (3-HB) to form the P(3HB-co-4HB) copolymer. nih.govresearchgate.net
The 3-hydroxybutyrate monomer is typically synthesized from acetyl-CoA. researchgate.net This metabolic flexibility allows microorganisms to channel intermediates from amino acid catabolism into the production of energy storage polymers, which have potential applications as biodegradable plastics. mdpi.com
The table below summarizes the key enzymes and products in the alternative metabolic routes of the GABA shunt.
| Pathway Step | Substrate | Enzyme | Product |
| GABA Shunt (Standard) | |||
| 1 | Glutamate | Glutamate Decarboxylase (GAD) | γ-Aminobutyric acid (GABA) |
| 2 | γ-Aminobutyric acid (GABA) | GABA Transaminase (GABA-T) | Succinate Semialdehyde (SSA) |
| 3 | Succinate Semialdehyde (SSA) | Succinate Semialdehyde Dehydrogenase (SSADH) | Succinate |
| GABA Shunt Bypass | |||
| 4 | Succinate Semialdehyde (SSA) | Succinic Semialdehyde Reductase (SSR) / GHB Dehydrogenase | γ-Hydroxybutyric acid (GHB) |
| Polymer Synthesis (Microorganisms) | |||
| 5 | γ-Hydroxybutyric acid (GHB) + 3-Hydroxybutyrate (3-HB) | PHB Synthase | Poly-(3HB-co-4HB) |
Derivatives and Analogues of S 4 Amino 2 Hydroxybutyric Acid
Synthesis and Characterization of Aminoglycoside Derivatives
The synthesis of aminoglycoside derivatives of (S)-(-)-4-Amino-2-hydroxybutyric acid has been a cornerstone in the development of potent antibiotics. This involves the chemical attachment of the this compound side chain to various aminoglycoside scaffolds.
A key synthetic strategy involves the acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) moiety found in many aminoglycoside antibiotics with this compound. electronicsandbooks.com This process typically requires the protection of other reactive amino groups within the aminoglycoside structure to ensure regioselective acylation. For instance, in the synthesis of amikacin (B45834), a diprotected derivative of kanamycin (B1662678) A is acylated with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid. google.com The selection of appropriate protecting groups and reaction conditions, such as solvent and pH control, is crucial for achieving high yields and purity of the final product. google.com The reaction is often carried out with a derivative of L-(-)-4-amino-2-hydroxybutyric acid where the amino group in the 4-position is protected and the carboxylic group is activated, for example, as an active ester with N-hydroxysuccinimide. google.comacs.org
The characterization of these acylated derivatives involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized compounds. nih.gov
The acylation of aminoglycosides with this compound has led to the creation of clinically significant semi-synthetic antibiotics.
Amikacin , a derivative of kanamycin A, is a prime example. drugbank.com Its synthesis involves the acylation of the 1-amino group of kanamycin A with the L-(-)-4-amino-2-hydroxybutyryl side chain. drugbank.com This modification provides steric hindrance, protecting the aminoglycoside from inactivation by several bacterial enzymes. acs.org
BB-K8 , another important semi-synthetic antibiotic, is also a derivative of kanamycin A, specifically 1-(L-(-)-4-amino-2-hydroxybutyryl)-kanamycin A. google.com Its synthesis was a significant step in developing aminoglycosides with activity against resistant bacteria. electronicsandbooks.com
Furthermore, research has focused on creating various amikacin analogs by modifying other positions on the amikacin scaffold. For example, enzymatic synthesis has been employed to produce 3″-N-methyl-amikacin and 6′-N-acyl-3″-N-methylated amikacin analogs, demonstrating the potential for further structural diversification. nih.gov
| Semi-Synthetic Antibiotic | Parent Aminoglycoside | Modification | Key Feature |
|---|---|---|---|
| Amikacin | Kanamycin A | Acylation at 1-amino group with this compound | Broad-spectrum activity against resistant bacteria drugbank.com |
| BB-K8 | Kanamycin A | Acylation at 1-amino group with this compound google.com | Improved activity against kanamycin-resistant strains electronicsandbooks.com |
| 3″-N-methyl-amikacin | Amikacin | Enzymatic methylation at the 3″-amino group | Analog with potential for altered biological activity nih.gov |
| 6′-N-acetyl-3″-N-methyl-amikacin | Amikacin | Enzymatic acetylation at the 6'-amino group and methylation at the 3″-amino group | Doubly modified analog for structure-activity relationship studies nih.gov |
The stereochemistry of the this compound side chain is critical for the biological activity of the resulting aminoglycoside derivatives. Studies on the configurational and positional isomers of these antibiotics have provided valuable insights into their structure-activity relationships. For example, research on isomers of BB-K8 has been conducted to understand the impact of stereochemistry on antibacterial efficacy. nih.gov It has been demonstrated that the S-configuration of the 4-amino-2-hydroxybutyryl moiety is generally preferred for optimal activity. electronicsandbooks.com The synthesis and evaluation of different positional isomers, where the side chain is attached to other amino groups of the aminoglycoside, have also been explored to develop novel derivatives with unique properties.
Other Chemically Modified Derivatives
Beyond aminoglycoside derivatives, other chemical modifications of this compound have been investigated to create novel analogues with diverse applications.
The introduction of fluorine atoms into amino acid side chains can significantly alter their physicochemical properties and biological activity. The synthesis of fluorinated analogs of the this compound side chain represents a promising area of research. While direct synthesis of fluorinated this compound is a complex challenge, general methods for the synthesis of fluorinated amino acids can provide pathways to these novel compounds. psu.edu For instance, methods for preparing γ-fluoro-α-amino acids could be adapted for this purpose. psu.edu The synthesis of compounds like 4-fluoro-3-hydroxybutyric acid from epoxy ester precursors highlights a potential route for introducing fluorine into the butyric acid scaffold. researchgate.net These fluorinated side chains could then be coupled to aminoglycosides or other molecules to explore the impact of fluorination on biological activity.
Formation of Chelating Ligands via Schiff Base Condensation
This compound serves as a valuable substrate for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction between the primary amino group of the amino acid and the carbonyl group of an aldehyde or ketone. The resulting compound, containing an imine or azomethine (-C=N-) group, can act as an effective chelating agent. redalyc.org
The presence of multiple donor atoms—specifically the imine nitrogen, the carboxylate oxygen, and the hydroxyl oxygen—allows these Schiff base ligands to coordinate with various metal ions, forming stable metal complexes. Amino acids are effective starting materials for these ligands because they possess both amino and carboxyl groups which can act as potential donor sites for metal coordination.
The reaction typically involves the condensation of an amino acid with an aromatic aldehyde, such as 2-hydroxybenzaldehyde or its derivatives. nih.gov The resulting Schiff base can act as a bidentate or tridentate ligand, coordinating with metal ions like Cu(II), Ni(II), Co(II), and Fe(II) to form complexes with defined geometries, often octahedral. nih.gov The stability and structure of these metal chelates are influenced by the nature of the amino acid, the aldehyde, and the metal ion involved. The formation of such complexes is confirmed through various analytical techniques, including FT-IR, UV-Vis spectroscopy, and elemental analysis. nih.govmdpi.com
Table 1: Examples of Metal Complexes with Amino Acid-Derived Schiff Base Ligands
| Metal Ion | Ligand Derived From | Potential Geometry |
| Cu(II) | Gamma-aminobutyric acid and ortho-vanillin | Octahedral |
| Ni(II) | DL-Alanine and p-chlorobenzaldehyde | Octahedral |
| Co(II) | DL-Valine and p-chlorobenzaldehyde | Octahedral |
| Fe(II) | Thieno[2,3-c]pyridine derivative and 2-hydroxybenzaldehyde | Octahedral |
These chelating ligands and their metal complexes are subjects of extensive research due to their potential applications in catalysis and material science. mdpi.com
Precursor Role in the Synthesis of Chiral Synthons
As an enantiomerically pure compound, this compound is a valuable chiral building block in asymmetric synthesis. orgasynth.comguidechem.com Its defined stereochemistry is crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is often directly linked to its efficacy and safety. guidechem.com It is utilized as an intermediate in the synthesis of other bioactive molecules, including β-lactam antibiotics. guidechem.com
Applications in the Synthesis of Valuable Industrial Chemicals
The structural framework of this compound is closely related to intermediates used in the production of high-value industrial chemicals. A prominent example is its connection to the synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an analog of the essential amino acid methionine. researchgate.net HMTB is a major supplement in animal feed, with a large global market. researchgate.net
The key precursor for the chemical synthesis of HMTB is 2,4-dihydroxybutyric acid (DHB). researchgate.netnih.gov DHB can be converted with a 100% carbon yield into HMTB through established chemical processes. researchgate.net While this compound is not directly DHB, its synthesis and the development of pathways to produce related molecules like DHB are of significant industrial interest. The challenge has been to develop economically viable and sustainable methods for producing these precursors from renewable resources instead of petroleum-based feedstocks. researchgate.net
Design of Non-Natural Pathways for Chemical Production
As no natural metabolic pathway exists for the production of key precursors like 2,4-dihydroxybutyric acid (DHB), significant research has focused on designing and implementing novel, non-natural biosynthetic pathways in microorganisms such as Escherichia coli. researchgate.netnih.gov This synthetic biology approach aims to replace petrochemical manufacturing processes with sustainable fermentation-based methods. researchgate.net
One successful strategy was inspired by the natural biosynthesis of homoserine, an amino acid structurally similar to DHB. nih.gov Researchers conceived a synthetic three-step pathway starting from the common metabolite malate (B86768). researchgate.netnih.gov This involved:
Enzyme Selection and Engineering : Identifying and engineering enzymes to perform novel reactions. This included creating a malate kinase and a malate semialdehyde dehydrogenase through rational design based on known enzyme structures and mechanisms. researchgate.netnih.gov
Pathway Implementation : Expressing the engineered enzymes in E. coli to convert malate into DHB. nih.gov
Another designed pathway utilizes L-homoserine itself, a natural amino acid, as the starting material. This two-step pathway involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by its reduction to DHB, catalyzed by an engineered reductase enzyme. nih.govresearchgate.net These efforts demonstrate the power of synthetic biology to create novel production routes for valuable chemicals that are not accessible through natural metabolic processes. researchgate.net
Table 2: Engineered Enzymes in a Non-Natural DHB Pathway
| Step | Enzyme Activity | Source/Method |
| Malate -> Malate-phosphate | Malate Kinase | Rational design based on other kinase structures |
| Malate-phosphate -> Malate semialdehyde | Malate Semialdehyde Dehydrogenase | Rational design based on aspartate-semialdehyde dehydrogenase |
| Malate semialdehyde -> DHB | Malate Semialdehyde Reductase | Screening of natural enzymes and rational design |
| Homoserine -> OHB | Homoserine Transaminase | Enzyme screening and engineering |
| OHB -> DHB | OHB Reductase | Engineering of lactate (B86563) dehydrogenase A |
Analytical Characterization and Quantification of S 4 Amino 2 Hydroxybutyric Acid
Spectrometric Techniques
Spectrometric methods are fundamental for elucidating the molecular structure and quantifying (S)-(-)-4-Amino-2-hydroxybutyric acid. These techniques provide detailed information on the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide unique fingerprints of the molecule's structure. nih.gov Data from these analyses confirm the presence and connectivity of the hydrogen and carbon atoms within the molecule, aligning with its known structure. lgcstandards.com
Table 1: NMR Spectral Data for this compound
| Technique | Description | Source of Data |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Sigma-Aldrich Co. LLC. nih.gov |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 119.12 g/mol . sigmaaldrich.com When coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE), MS offers high sensitivity and selectivity for quantification in complex biological matrices. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust method for the sensitive and selective detection of hydroxybutyrate isomers. nih.govresearchgate.net This technique has been successfully applied to quantify related compounds in biological fluids like plasma and urine, demonstrating its utility for metabolic studies. nih.govdergipark.org.tr The direct analysis of underivatized amino acids using LC-MS/MS with hydrophilic-interaction chromatography (HILIC) has also proven effective. restek.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Weight | 119.12 g/mol | Computed by PubChem nih.gov |
| Molecular Formula | C₄H₉NO₃ | PubChem nih.gov |
| Ion Type (example) | [M-H]⁻ | LC-ESI-QTOF massbank.eu |
While direct spectrophotometric data for this compound is not extensively detailed, methods involving derivatization to produce fluorescent or UV-active compounds are common for amino acids. For instance, derivatization with reagents like benzofurazan (B1196253) can yield highly fluorescent products, enabling sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.net This approach is particularly useful for quantifying low concentrations of hydroxybutyric acids in biological samples. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are essential for isolating this compound from complex mixtures prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone methods for the analysis of amino acids. helixchrom.com Due to the polar nature and lack of a strong chromophore in this compound, derivatization is often employed to enhance its detection by UV or fluorescence detectors. mdpi.comresearchgate.net
Common derivatization reagents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with the primary amine group to form highly fluorescent derivatives. mdpi.com Another strategy involves derivatization of the carboxylic acid group. For example, reaction with a benzofurazan reagent in the presence of a coupling agent can produce a fluorescent derivative suitable for sensitive HPLC analysis. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific type of LC that is well-suited for the separation of polar compounds like amino acids and has been successfully used in LC-MS methods. helixchrom.com
Table 3: Common Derivatization Reagents for HPLC Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group | Detection Method |
|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence mdpi.com |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary/Secondary Amines | Fluorescence mdpi.com |
| Benzofurazan reagents | Carboxylic Acid | Fluorescence nih.govresearchgate.net |
Gas Chromatography (GC) can also be used for the analysis of this compound, but it requires derivatization to increase the compound's volatility. oup.com A common approach involves the silylation of the amino and hydroxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are more volatile and thermally stable, making them suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. oup.com Another derivatization strategy for GC analysis of amino acid enantiomers is the formation of N(O,S)-ethoxycarbonyl heptafluorobutyl esters. researchgate.net
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique well-suited for the analysis of chiral molecules like this compound. The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. For chiral separations, a chiral selector is added to the background electrolyte (BGE) to create a stereoselective environment.
Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE):
A common approach for the enantioseparation of amino acids and hydroxy acids is chiral ligand exchange capillary electrophoresis. chromatographyonline.com In this method, a chiral ligand, often an amino acid derivative or a chiral ionic liquid, forms a complex with a metal ion (e.g., Cu(II)). chromatographyonline.comnih.gov These chiral metal complexes then interact diastereomerically with the enantiomers of the analyte, leading to different migration times and enabling their separation. The choice of the chiral ligand, metal ion concentration, pH, and applied voltage are critical parameters that need to be optimized for achieving baseline separation. nih.gov
Typical CE Parameters for Chiral Amino Acid Separation:
| Parameter | Typical Value/Condition |
| Capillary | Fused-silica, 50 µm i.d., 40-60 cm length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5-7.5 |
| Chiral Selector | 5-10 mM Chiral Ligand + 2.5-5 mM CuSO₄ |
| Voltage | 15-25 kV |
| Temperature | 20-25 °C |
| Detection | UV-Vis (indirect) or Mass Spectrometry (CE-MS) |
This table presents typical starting conditions for method development in the chiral separation of amino acids by CE and would require optimization for this compound.
For underivatized amino acids, direct UV detection can be challenging. Therefore, derivatization with a chromophoric or fluorophoric agent is often employed. scispace.com Alternatively, coupling CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and sensitive detection. nih.govnih.gov
Ion Exchange Chromatography
Ion exchange chromatography (IEC) is a robust and widely used technique for the separation of ionizable molecules, including amino acids. harvardapparatus.com The separation is based on the reversible electrostatic interaction between the charged analyte and the charged functional groups of the stationary phase. harvardapparatus.com
This compound, being an amino acid, is amphoteric and can carry a net positive, negative, or neutral charge depending on the pH of the mobile phase. This property is exploited for its separation by IEC.
Principle of Separation:
In a typical cation-exchange chromatography setup, the stationary phase possesses negatively charged functional groups. At a pH below its isoelectric point (pI), this compound will have a net positive charge and will bind to the column. Elution is then achieved by either increasing the pH of the mobile phase (to reduce the positive charge of the analyte) or by increasing the salt concentration of the mobile phase (the salt cations compete with the analyte for binding to the stationary phase). harvardapparatus.com
Typical Ion Exchange Chromatography Parameters for Amino Acid Analysis:
| Parameter | Typical Condition |
| Column | Cation-exchange resin (e.g., sulfonated polystyrene-divinylbenzene) |
| Mobile Phase A | Low ionic strength acidic buffer (e.g., 0.2 N Sodium Citrate, pH 3.25) |
| Mobile Phase B | High ionic strength basic buffer (e.g., 0.2 N Sodium Citrate, pH 10.0) |
| Gradient | Stepwise or linear gradient of increasing pH and/or salt concentration |
| Detection | Post-column derivatization with ninhydrin (B49086) followed by UV-Vis detection |
| Flow Rate | 0.5-1.0 mL/min |
This table illustrates a general setup for amino acid analysis using IEC. Specific conditions would need to be developed for the analysis of this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC-LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds like this compound. halocolumns.comthermofisher.com In HILIC, a polar stationary phase (e.g., silica, amide) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. nih.gov
The separation mechanism in HILILC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. nih.gov More polar analytes, like this compound, will have a stronger interaction with the aqueous layer and will be retained longer on the column.
Coupling HILIC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices. oup.comnih.gov The high organic content of the mobile phase in HILIC also enhances the ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. thermofisher.com
Illustrative HILIC-LC-MS/MS Parameters for a GABA Analog:
| Parameter | Typical Condition |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| MS Detection | ESI in positive ion mode |
| MS/MS Transition | Precursor ion [M+H]⁺ → Product ion |
This table provides a representative HILIC-LC-MS/MS method for a GABA analog. Method development would be required to optimize for this compound. oup.comresearchgate.netnih.govshodex.comhelixchrom.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique that combines the advantages of both gas and liquid chromatography. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org SFC is particularly well-suited for the chiral separation of thermally labile and polar compounds. wikipedia.orgtandfonline.com
For the analysis of polar molecules like this compound, a polar co-solvent (modifier), such as methanol (B129727) or ethanol, is added to the supercritical CO₂ to increase the mobile phase polarity and solvating power. tandfonline.comresearchgate.net Chiral separations in SFC are achieved by using a chiral stationary phase (CSP). tandfonline.comresearchgate.net Polysaccharide-based and crown ether-based CSPs have shown great success in the enantioseparation of underivatized amino acids. tandfonline.comresearchgate.net
The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid analyses without a significant loss in chromatographic efficiency. chromatographyonline.comchromatographyonline.com
Typical SFC Parameters for Chiral Amino Acid Separation:
| Parameter | Typical Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based, crown ether-based) |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., 10-40% Methanol) |
| Additives | Small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) to improve peak shape |
| Back Pressure | 100-200 bar |
| Temperature | 30-40 °C |
| Detection | UV-Vis or Mass Spectrometry (SFC-MS) |
This table outlines general conditions for chiral SFC analysis of amino acids, which would need to be adapted for this compound.
Advanced Analytical Approaches
Beyond traditional chromatographic and electrophoretic methods, advanced analytical approaches offer novel strategies for the selective sensing and analysis of this compound.
Molecularly Imprinted Polymers (MIP) for Selective Sensing
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. alliedacademies.orgnih.govmdpi.commdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule, making them highly effective as selective sorbents in various applications, including chemical sensors.
For the selective sensing of this compound, a MIP would be synthesized using the target molecule itself as the template. After polymerization, the template is removed, leaving behind specific binding cavities. When a sample containing a mixture of compounds is introduced to the MIP, only this compound will bind with high affinity to these cavities. This selective binding event can then be transduced into a measurable signal (e.g., electrochemical, optical).
Key Components in MIP Synthesis for Chiral Recognition:
| Component | Role | Example |
| Template | The molecule to be recognized | This compound |
| Functional Monomer | Interacts with the template's functional groups | Methacrylic acid, 4-vinylpyridine |
| Cross-linker | Forms the polymer network | Ethylene glycol dimethacrylate |
| Porogen | Creates pores in the polymer for better accessibility | Toluene, Chloroform |
| Initiator | Starts the polymerization process | Azobisisobutyronitrile (AIBN) |
This table describes the general components used in the synthesis of MIPs for chiral recognition.
Electrochemical Analysis (Cyclic Voltammetry, Differential Pulse Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. While many amino acids are not directly electroactive at conventional electrodes, their oxidation or reduction can be facilitated at chemically modified electrodes. nih.gov
Cyclic Voltammetry (CV):
Cyclic voltammetry can be used to study the electrochemical behavior of this compound at a modified electrode surface. By scanning the potential and measuring the resulting current, information about the oxidation or reduction processes can be obtained. The presence of the amino and hydroxyl groups in the molecule may allow for its electro-oxidation at an appropriate electrode material. revistabionatura.comresearchgate.netnih.govmdpi.com
Differential Pulse Voltammetry (DPV):
Differential pulse voltammetry is a more sensitive technique than CV and can be used for the quantification of this compound. By applying potential pulses, the faradaic current is enhanced while the capacitive current is minimized, resulting in improved signal-to-noise ratios and lower detection limits.
Electrochemical Impedance Spectroscopy (EIS):
Electrochemical impedance spectroscopy is a powerful technique for characterizing the electrode-solution interface. When a MIP-based sensor is used, the binding of this compound to the imprinted cavities can cause a change in the interfacial impedance. This change, which is proportional to the analyte concentration, can be measured to quantify the compound.
Illustrative Electrochemical Sensor Performance for a Similar Analyte (3-hydroxybutyrate): nih.gov
| Parameter | Reported Value |
| Linear Range | 0.01 - 0.1 mM |
| Limit of Detection (LOD) | 0.009 mM |
| Electrode | Modified Screen-Printed Electrode |
| Technique | Cyclic Voltammetry |
This table shows the performance of an electrochemical biosensor for a structurally related compound and suggests the potential for developing a similar sensor for this compound. researchgate.netrsc.org
Challenges in Direct Detection and Derivatization Strategies
The analytical characterization and quantification of this compound present significant challenges, primarily due to its molecular structure. The compound is a small, polar molecule that lacks a significant chromophore or fluorophore. This inherent property makes its direct detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or Fluorescence Detection (FLD) inefficient or impossible. sigmaaldrich.com The absence of a UV-absorbing aromatic ring or a naturally fluorescent group means the molecule does not respond well to these detection methods, which are workhorses in many analytical laboratories.
Furthermore, the high polarity of this compound can lead to poor retention on standard reversed-phase HPLC columns, which are designed to separate less polar molecules. While some methods have been developed for similar compounds, like 4-amino-3-hydroxybutyric acid (GABOB), using ion-pairing agents and UV detection at low wavelengths (e.g., 210 nm), these approaches can suffer from a lack of specificity and interference from other compounds in complex sample matrices. nih.gov
To overcome these limitations, chemical derivatization is a widely employed and essential strategy. sci-hub.seshimadzu.com Derivatization involves reacting the analyte with a reagent to attach a chemical moiety that enhances its detectability and improves its chromatographic properties. sigmaaldrich.com For this compound, derivatization strategies primarily target its primary amine and carboxylic acid functional groups to introduce a UV-absorbing or fluorescent tag.
A primary goal of derivatization for this molecule is to enable sensitive detection. Reagents like o-phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, form highly fluorescent isoindole derivatives. amuzainc.comresearchgate.netnih.govamuzainc.com This pre-column derivatization technique is extensively used for the analysis of amino acids and their analogues, like GABA, allowing for quantification at very low concentrations using fluorescence detectors. amuzainc.comamuzainc.comchula.ac.th Another common reagent is 9-fluorenylmethyl chloroformate (FMOC), which also reacts with primary amines to yield a fluorescent derivative. shimadzu.com
Given that the target compound is a specific stereoisomer, (S), chiral derivatization is often necessary to confirm enantiomeric purity or to separate it from its (R)-enantiomer in a sample. This is achieved by using a chiral derivatizing agent (CDA) to create a pair of diastereomers from the enantiomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. nih.govnih.gov
Several chiral derivatizing agents are available for this purpose. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is widely used for assigning the stereochemistry of amino acids. nih.gov Other notable chiral reagents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and combinations like OPA with a chiral thiol such as N-isobutyryl-L-cysteine (IBLC). researchgate.netnih.gov
For analysis by Gas Chromatography (GC), the volatility of this compound must be increased. This is accomplished by derivatizing the polar functional groups (amine, hydroxyl, and carboxyl) through methods like silylation. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens on these groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, making the resulting derivative volatile enough for GC analysis and detectable by mass spectrometry (MS). sigmaaldrich.com
The following tables summarize common derivatization strategies applicable to the analysis of this compound.
Table 1: Achiral Derivatization Reagents for HPLC Analysis
| Derivatization Reagent | Target Functional Group | Detection Method | Purpose |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Fluorescence (FLD) | Enhance sensitivity |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary Amine | Fluorescence (FLD) | Enhance sensitivity |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (if present) | UV-Vis | Introduce chromophore |
Table 2: Chiral Derivatization Reagents for Enantiomeric Separation
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Analytical Technique | Purpose |
| Marfey's Reagent (FDAA) | Primary Amine | HPLC-UV/MS | Create diastereomers for chiral separation |
| OPA / N-isobutyryl-L-cysteine (IBLC) | Primary Amine | HPLC-FLD | Create fluorescent diastereomers for chiral separation |
| (R)-BiAC | Primary Amine | LC-MS | High-sensitivity chiral analysis |
| N-trifluoroacetyl-L-prolyl chloride (TPC) | Primary Amine | GC-MS | Create diastereomers for chiral separation |
Table 3: Derivatization Reagents for GC and MS Analysis
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Purpose |
| MTBSTFA | Amine, Hydroxyl, Carboxyl | GC-MS | Increase volatility and thermal stability |
| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amine | MALDI-IMS | Improve sensitivity and specificity in mass spectrometry imaging |
Biological Function and Biochemical Mechanisms of S 4 Amino 2 Hydroxybutyric Acid Excluding Clinical Human Data
Role in Microorganism Physiology and Antibiotic Activity
(S)-AHBA is a crucial moiety in the antibiotic butirosin (B1197908), produced by the bacterium Bacillus circulans. Its presence is fundamental to the antibiotic's mechanism of action and its ability to overcome certain bacterial resistance strategies.
The antibiotic butirosin, an aminoglycoside, functions by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Butirosin binds specifically to the 30S ribosomal subunit. ebi.ac.uk This binding event disrupts the fidelity of mRNA translation, causing misreading of the genetic code and leading to the incorporation of incorrect amino acids into the growing polypeptide chain. Ultimately, this disruption inhibits protein synthesis, a process vital for bacterial growth and survival. ebi.ac.uk
The (S)-AHBA side chain, attached at the N1 position of the 2-deoxystreptamine (B1221613) ring of the antibiotic, plays a significant role in this interaction. nih.gov The unique structure of this side chain contributes to the binding affinity of butirosin for the ribosomal target site, thereby underpinning its antibacterial activity. By interfering with the crucial process of protein synthesis, butirosin effectively halts bacterial proliferation.
A primary challenge in antibacterial therapy is the evolution of resistance mechanisms in bacteria. One of the most common strategies bacteria employ against aminoglycoside antibiotics is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the antibiotic, preventing it from binding to its ribosomal target. nih.govmdpi.com
The (S)-AHBA side chain on butirosin provides a natural defense against several of these AMEs. researchgate.net Its structure sterically hinders the modifying enzymes, protecting the antibiotic from inactivation and preserving its bactericidal properties. nih.gov This protective feature has made the AHBA moiety a subject of significant interest in the development of new semisynthetic aminoglycosides, such as amikacin (B45834), which are designed to be effective against resistant bacterial strains. nih.gov
However, the protection afforded by the AHBA group is not absolute. Certain AMEs, such as 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa], can still inactivate butirosin. nih.gov Furthermore, resistance can also emerge through alterations to the ribosome itself, such as methylation of the 16S rRNA by enzymes like ArmA, which prevents the antibiotic from binding effectively. The AHBA modification does not protect against this type of resistance mechanism. nih.gov
Table 1: Effect of (S)-AHBA Moiety on Butirosin's Susceptibility to Bacterial Resistance Mechanisms
| Resistance Mechanism | Description | Effect of (S)-AHBA Moiety |
| Aminoglycoside-Modifying Enzymes (AMEs) | Enzymes that chemically alter the antibiotic, preventing ribosomal binding. | Protective : The AHBA side chain sterically hinders many AMEs, preventing inactivation of the antibiotic. nih.gov |
| APH(3')-IIIa | A specific phosphotransferase-type AME. | Not Protective : This enzyme can successfully modify and inactivate butirosin despite the AHBA side chain. nih.gov |
| Ribosomal Methylation (e.g., ArmA) | Methyltransferase enzymes modify the ribosomal RNA target site. | Not Protective : The AHBA side chain does not prevent resistance caused by alterations to the ribosome itself. nih.gov |
In Bacillus circulans, (S)-AHBA is synthesized as a precursor for the production of butirosin. The entire biosynthetic pathway is encoded by a dedicated gene cluster, often referred to as the btr gene cluster. chemimpex.comnih.gov The synthesis of the AHBA side chain is a multi-step enzymatic process that begins with the amino acid L-glutamate. researchgate.netnih.gov
The key steps and enzymes involved in this pathway have been identified through genetic and biochemical studies: researchgate.netnih.govacs.org
Activation and Tethering : The process initiates with the attachment of L-glutamate to a specific acyl carrier protein (ACP), BtrI. This reaction is catalyzed by BtrJ, an ATP-dependent ligase.
Decarboxylation : The ACP-tethered glutamate (B1630785) is then decarboxylated by BtrK, a pyridoxal (B1214274) phosphate-dependent enzyme, to form a γ-aminobutyrate intermediate.
Protective Group Chemistry : In a notable step, the pathway involves the γ-glutamylation of the ACP-bound intermediate, a mechanism thought to act as a protective group strategy. researchgate.netnih.gov
Hydroxylation : A two-component monooxygenase system, comprising BtrO and BtrV, hydroxylates the intermediate at the C-2 position.
Transfer to Aminoglycoside Core : The completed, γ-glutamylated AHBA side chain is transferred from the ACP (BtrI) to the parent aminoglycoside, ribostamycin (B1201364). This transfer is catalyzed by the acyltransferase BtrH.
Deprotection : Finally, the protective γ-glutamyl group is removed by the enzyme BtrG, yielding the mature butirosin antibiotic.
Disruption of genes within this cluster, such as btrB, btrC, btrD, and btrM, has been shown to abolish the production of the antibiotic, confirming their essential role in its biosynthesis. chemimpex.com
Table 2: Key Enzymes in the (S)-AHBA Biosynthetic Pathway in Bacillus circulans
| Enzyme | Gene | Function |
| BtrI | btrI | Acyl Carrier Protein (ACP) that tethers biosynthetic intermediates. researchgate.netnih.gov |
| BtrJ | btrJ | ATP-dependent ligase that loads L-glutamate onto BtrI. nih.gov |
| BtrK | btrK | Pyridoxal phosphate-dependent decarboxylase. nih.gov |
| BtrO/BtrV | btrO/btrV | Two-component monooxygenase responsible for hydroxylation. nih.gov |
| BtrH | btrH | Acyltransferase that transfers the AHBA side chain to ribostamycin. |
| BtrG | btrG | Cyclotransferase that removes the protective γ-glutamyl group. |
Neurological Research Perspectives (Non-Clinical)
Beyond its role in microbiology, (S)-AHBA is of interest in neuroscience research due to its structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system.
(S)-(-)-4-Amino-2-hydroxybutyric acid is a structural analog of gamma-aminobutyric acid (GABA). GABA is a four-carbon amino acid that plays a crucial role in reducing neuronal excitability throughout the nervous system. An analog is a compound that has a structure similar to that of another compound but differs from it in respect to a certain component. In this case, (S)-AHBA shares the four-carbon backbone and the terminal amino group of GABA but features a hydroxyl group at the C-2 position. This structural relationship forms the basis for investigating its potential effects on the GABAergic system.
Due to its structural similarity to GABA, (S)-AHBA is suggested to have potential inhibitory activity on GABA binding and uptake in the brain. The termination of GABA's synaptic action is primarily managed by its reuptake into neurons and glial cells via GABA transporters (GATs). Compounds that inhibit this uptake can prolong the presence of GABA in the synaptic cleft, enhancing its inhibitory effect. Likewise, compounds that interact with GABA receptors can modulate neuronal activity.
While several sources describe (S)-AHBA as a potential inhibitor of these processes, specific non-clinical in vitro or in vivo studies quantifying its binding affinity for GABA receptors or its potency in inhibiting GABA transporters are not detailed in the currently reviewed literature. Research on related but distinct isomers, such as 4-amino-3-hydroxybutanoic acid (GABOB), has shown enantioselective interactions with GABA receptors, highlighting that small stereochemical differences are critical for biological activity. acs.org However, direct experimental data on the specific interaction of this compound with these neurological targets remains an area for further investigation.
Influence on Neurotransmitter Regulation and Synaptic Plasticity Mechanisms
This compound is recognized for its potential influence on the central nervous system, particularly in the modulation of neurotransmitter systems. chemimpex.comchemimpex.com As an analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, its structure allows it to interact with components of the GABAergic system. chemicalbook.comnih.gov Research indicates it may have an inhibitory effect on GABA binding and uptake by the brain, suggesting a role in modulating the levels of GABA in the synaptic cleft. chemicalbook.com
By influencing GABA availability, the compound can affect the balance between excitatory and inhibitory signals, a fundamental aspect of neurotransmission. nih.govpatsnap.com The regulation of synaptic efficacy is crucial for synaptic plasticity, the molecular mechanism that underlies processes such as learning and memory. nih.gov The unique structure of this compound enables it to interact with specific receptors, which is a key area of investigation for understanding its impact on neurotransmission and synaptic plasticity. chemimpex.com
Table 1: Research Findings on Neurotransmitter Regulation
| Research Focus | Finding | Potential Implication |
|---|---|---|
| GABA System Interaction | Acts as a GABA analogue with potential inhibitory activity on GABA binding and uptake. chemicalbook.com | Modulation of inhibitory neurotransmission. |
| Receptor Interaction | Unique molecular structure allows for interaction with specific neurotransmitter receptors. chemimpex.com | Insights into synaptic plasticity mechanisms. |
Inhibition of GABA Transaminase
GABA transaminase (GABA-T) is a key enzyme in the metabolic pathway of GABA. nih.gov It catabolizes GABA into succinic semialdehyde, thereby reducing the amount of available inhibitory neurotransmitter. nih.govpatsnap.com The inhibition of GABA-T is a therapeutic strategy for increasing GABA concentrations in the brain. patsnap.comnih.gov By blocking this enzyme, inhibitors prevent the breakdown of GABA, leading to its accumulation in the synaptic cleft and enhancing inhibitory signaling. patsnap.com
While this compound is known to be a GABA analogue that can inhibit GABA uptake, its direct, specific inhibitory activity on the GABA transaminase enzyme itself is a subject of ongoing research. chemicalbook.com Its influence on the GABAergic system is established, but the precise mechanism, whether through competitive inhibition of uptake, receptor binding, or direct enzyme inhibition, remains a key area of investigation.
General Biochemical Research Applications
The distinct chemical properties of this compound make it a valuable tool in various fields of biochemical research. chemimpex.com
Investigation of Metabolic Pathways and Enzyme Activities
Researchers utilize this compound to probe metabolic pathways and study enzyme activities. chemimpex.comchemimpex.com As a naturally occurring metabolite in certain plant and microbial systems, it plays a role in processes such as nitrogen metabolism. guidechem.com Its presence and metabolism can provide insights into cellular functions and disease mechanisms from a biochemical perspective. chemimpex.com For instance, related hydroxybutyric acids are known byproducts of amino acid catabolism and glutathione (B108866) synthesis, highlighting the interconnectedness of these metabolic routes. hmdb.ca
Studies on Oxidative Stress By-products in Biological Systems (e.g., non-human models, isolated systems)
While direct studies on this compound as an oxidative stress byproduct are limited, research on structurally similar molecules like 2-hydroxybutyric acid provides valuable insights. The production of 2-hydroxybutyric acid increases in mammalian hepatic tissues under conditions of oxidative stress. hmdb.canih.gov This occurs because oxidative stress can significantly increase the rate of glutathione synthesis for detoxification. hmdb.ca When the demand for the amino acid L-cysteine (a building block for glutathione) becomes high, other metabolic pathways are altered, leading to the formation of byproducts like alpha-ketobutyrate, which is then converted to 2-hydroxybutyric acid. hmdb.ca This suggests that hydroxybutyric acids can serve as markers or byproducts of increased lipid oxidation and oxidative stress in non-human biological systems. hmdb.ca
Applications in Biochemical Resolution of Racemates
The defined stereochemistry of this compound makes it a valuable chiral building block in asymmetric synthesis. guidechem.com Its bifunctional nature, containing both an amine and a hydroxyl group with a specific spatial arrangement, allows it to be used as a resolving agent or as a starting material for the synthesis of other complex, stereospecific molecules. guidechem.com This is particularly important in the development of compounds where only one enantiomer possesses the desired biological activity.
Reactivity with Biological Reagents and Macromolecules
The chemical reactivity of this compound is dictated by its functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and a carboxylic acid (-COOH). guidechem.com These groups allow it to participate in a variety of biochemical reactions.
It can serve as a building block in the synthesis of more complex molecules. For example, it is used in the preparation of aminoglycoside antibiotic derivatives, such as 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A. chemicalbook.com It is also utilized in the 2,1-N-acylation of gentamicin (B1671437) C1a, demonstrating the reactivity of its carboxylic acid group in forming amide bonds with amino groups on other macromolecules.
Table 2: Reactivity and Synthetic Applications
| Functional Group | Type of Reaction | Example Application |
|---|---|---|
| Carboxylic Acid | Amide bond formation (Acylation) | N-acylation of gentamicin C1a. |
| Carboxylic Acid | Amide bond formation | Preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A. chemicalbook.com |
Interactions in Enzyme-Catalyzed Reactions
This compound (AHBA) is a non-proteinogenic amino acid that serves as a crucial biosynthetic precursor for the aminoglycoside antibiotic butirosin, which is produced by the bacterium Bacillus circulans. The unique AHBA side chain in butirosin is responsible for its resistance to certain aminoglycoside-modifying enzymes, making the biosynthesis of this moiety a significant area of research. The enzymatic reactions involved in the formation and transfer of AHBA are catalyzed by a suite of enzymes encoded by the btr gene cluster. While the roles of these enzymes have been elucidated, detailed kinetic data for their interactions with this compound and its precursors are not extensively available in the public domain. The following sections describe the key enzymes and their functions in this pathway.
Biosynthesis of the this compound Moiety
The biosynthesis of the AHBA side chain begins with L-glutamate and involves a series of enzymatic modifications, with the intermediates tethered to an acyl carrier protein (ACP), BtrI. nih.govelsevier.comresearchgate.net The key enzymes involved in this pathway include an ATP-dependent ligase (BtrJ), a pyridoxal phosphate-dependent decarboxylase (BtrK), and a two-component flavin-dependent monooxygenase system (BtrO and BtrV). nih.govelsevier.comresearchgate.net
Enzymatic Activation and Transfer
Following its biosynthesis, the AHBA moiety is activated and transferred to the aminoglycoside core. This process involves a 4-amino-2-hydroxybutyrate activating enzyme, an acyltransferase (BtrH), and a γ-glutamyl cyclotransferase (BtrG).
4-Amino-2-hydroxybutyrate Activating Enzyme : Research has identified an enzyme in butirosin-producing B. circulans that catalyzes an ATP-PPi exchange reaction dependent on the presence of 4-amino-2-hydroxybutyrate. nih.gov This activity is indicative of the activation of the amino acid, a necessary step for its subsequent transfer. The enzyme was partially purified and showed specificity for 4-amino-2-hydroxybutyrate, with no activity observed with 4-aminobutyrate or diaminobutyrate. nih.gov However, specific kinetic parameters such as Kcat and Km have not been reported.
Acyltransferase (BtrH) : The enzyme BtrH is an acyltransferase responsible for transferring the AHBA side chain to the parent aminoglycoside, ribostamycin. researchgate.net Notably, the transferred moiety is not free AHBA but a γ-L-glutamyl-4-amino-2-hydroxybutyrate dipeptide attached to the acyl carrier protein, BtrI. researchgate.net This use of a γ-glutamyl "protective group" is a notable feature of this biosynthetic pathway.
γ-Glutamyl Cyclotransferase (BtrG) : After the transfer of the γ-glutamyl-AHBA dipeptide to the aminoglycoside, the protective γ-glutamyl group is removed by the enzyme BtrG. researchgate.netnih.gov BtrG functions as a γ-glutamyl cyclotransferase, catalyzing the formation of 5-oxoproline and releasing the final butirosin molecule with the AHBA side chain. nih.gov
While the functions of these enzymes in the biosynthesis of the AHBA side chain of butirosin have been established, a comprehensive quantitative understanding of their catalytic efficiencies and substrate affinities through detailed kinetic studies is not yet available in published literature. The table below summarizes the enzymes involved and their characterized roles.
| Enzyme | Function in this compound Pathway |
| BtrJ | ATP-dependent ligase involved in the initial steps of AHBA biosynthesis from L-glutamate. nih.govelsevier.comresearchgate.net |
| BtrK | Pyridoxal phosphate-dependent decarboxylase participating in the biosynthetic pathway of AHBA. nih.govelsevier.comresearchgate.net |
| BtrO and BtrV | A two-component flavin-dependent monooxygenase system responsible for a hydroxylation step in the formation of AHBA. nih.govelsevier.comresearchgate.net |
| BtrI | Acyl carrier protein (ACP) to which the biosynthetic intermediates of AHBA are tethered. nih.govelsevier.comresearchgate.net |
| 4-Amino-2-hydroxybutyrate Activating Enzyme | Catalyzes the ATP-dependent activation of 4-amino-2-hydroxybutyrate for its subsequent transfer. nih.gov |
| BtrH | Acyltransferase that transfers the γ-L-glutamyl-AHBA-ACP to the aminoglycoside core (ribostamycin). researchgate.net |
| BtrG | γ-Glutamyl cyclotransferase that removes the γ-glutamyl protective group to yield the final AHBA side chain. researchgate.netnih.gov |
Advanced Research Topics and Future Directions in S 4 Amino 2 Hydroxybutyric Acid Studies
Development of Novel Stereoselective Synthesis Methodologies
The precise stereochemical control required for (S)-(-)-4-Amino-2-hydroxybutyric acid necessitates advanced synthetic strategies. Future research is centered on moving beyond traditional chemical resolution to more efficient and selective methods. A significant area of development is the use of chemoenzymatic and biocatalytic systems.
One promising approach involves a systems biocatalysis strategy that couples an aldol (B89426) reaction with stereoselective transamination in a one-pot cyclic cascade. This method has been successfully used for the synthesis of related compounds, demonstrating high yields and excellent enantiomeric excess. Such integrated enzymatic cascades represent a powerful methodology for creating chiral amino acids from simple starting materials.
Furthermore, the broader field of asymmetric synthesis of amino acids is continually evolving, with techniques such as the use of chiral Ni(II) complexes of Schiff bases serving as versatile platforms for alkylation reactions. These methods, which employ recyclable chiral auxiliaries, offer a practical and scalable route to various tailor-made amino acids and could be adapted for the efficient synthesis of this compound. The development of novel enzymes and catalytic systems that offer high regioselectivity and stereoselectivity remains a key research hotspot. mdpi.com
Engineering of Microbial Cell Factories for Enhanced Production
Microbial fermentation presents a sustainable alternative to chemical synthesis for producing amino acids. nih.gov The engineering of microbial cell factories, particularly in model organisms like Escherichia coli and Corynebacterium glutamicum, is a major focus for enhancing the production of this compound, often by optimizing the biosynthesis of its precursor, L-homoserine. nih.govnih.govacs.org Key metabolic engineering strategies include:
Blocking Competing Pathways: To channel metabolic flux towards the target compound, genes for competing pathways are deleted. For instance, knocking out genes involved in the conversion of L-homoserine to L-threonine (thrB) or L-methionine prevents the depletion of this key precursor. researchgate.net
Strengthening Precursor Supply: The production of L-homoserine depends on the availability of central metabolic precursors like oxaloacetate (OAA) and L-aspartate. nih.gov Overexpressing key enzymes such as phosphoenolpyruvate (B93156) carboxylase (ppc) increases the carbon flow from phosphoenolpyruvate (PEP) to OAA, boosting the entire aspartate family pathway. nih.gov
Relieving Feedback Inhibition: Key enzymes in the biosynthetic pathway, such as aspartate kinase (AKI), are often subject to feedback inhibition by downstream amino acids like L-threonine. nih.gov Introducing point mutations in the corresponding gene (thrA) can create feedback-resistant enzyme variants, thereby increasing synthesis flux. nih.govresearchgate.net
Optimizing Cofactor Availability: Biosynthetic pathways often require reducing equivalents like NADPH. acs.org Engineering the central metabolism to increase the NADPH supply can significantly enhance the efficiency of reductase enzymes in the pathway. nih.gov
| Strategy | Target Gene(s) | Function of Modification | Reference |
|---|---|---|---|
| Relieve Feedback Inhibition | thrAfbr, lysCfbr | Creates mutant enzymes (Aspartate Kinase I/III) resistant to feedback inhibition by L-threonine and L-lysine. | nih.gov |
| Block Competing Pathways | ΔthrB, ΔmetA | Deletes genes for homoserine kinase and O-succinylhomoserine synthase to prevent conversion of L-homoserine to L-threonine and L-methionine. | researchgate.net |
| Strengthen Precursor Supply | Overexpression of ppc, aspC | Increases expression of phosphoenolpyruvate carboxylase and aspartate aminotransferase to boost oxaloacetate and L-aspartate pools. | nih.govnih.gov |
| Enhance Product Export | Overexpression of rhtA, brnFE | Increases expression of membrane transporter proteins to facilitate the export of L-homoserine from the cell. | nih.govresearchgate.net |
Elucidation of Undiscovered Biosynthetic Pathways and Metabolic Intermediates
While many microbial pathways for standard amino acids are well-understood, the natural biosynthesis of non-proteinogenic amino acids like this compound is less characterized. Research into its natural origins is a key area for future discovery. For instance, the compound is a known moiety of the butirosin (B1197908) aminoglycoside antibiotics produced by Bacillus species. nih.govchemicalbook.com Investigating the gene clusters responsible for butirosin synthesis can reveal the specific enzymes and intermediates involved in forming the this compound side chain.
Modern genomics and synthetic biology provide powerful tools for this exploration. mdpi.com Genome mining of various microorganisms can identify putative biosynthetic gene clusters (BGCs) that may be responsible for producing novel amino acids. mdpi.com These BGCs can then be heterologously expressed in a model host like E. coli or yeast to reconstitute the pathway, allowing for the identification of novel enzymes and metabolic intermediates. frontiersin.orgresearchgate.net This approach not only expands our fundamental understanding of microbial metabolism but also provides new enzymatic tools for biocatalysis. frontiersin.org
Exploration of Structure-Activity Relationships in Derivatives for Non-Therapeutic Applications
Beyond its role as a chiral intermediate, derivatives of this compound hold potential for various non-therapeutic applications. Research in this area focuses on synthesizing novel derivatives and evaluating their structure-activity relationships (SAR) for functions in material science, agriculture, and biotechnology. numberanalytics.com
For example, the structural features of amino acid derivatives are being exploited to create advanced materials. L-DOPA, another hydroxylated amino acid, is a key component in marine adhesive proteins, contributing to their remarkable water-resistant properties. wikipedia.org By analogy, derivatives of this compound could be explored for the development of novel bio-adhesives or polymers. Furthermore, amino acids are used to modify natural products to enhance properties like solubility or bioactivity for agricultural applications. nih.gov The introduction of the 4-amino-2-hydroxybutyryl moiety onto agrochemical scaffolds could lead to compounds with improved performance.
Application in Chemical Biology Tools and Probes
The unique structure of this compound makes it an attractive scaffold for the development of chemical biology tools and probes. These tools are designed to study complex biological processes within living systems. By chemically modifying the amino or hydroxyl groups, researchers can attach reporter molecules such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers.
Such probes could be used to investigate the metabolic pathways and enzyme activities related to amino acid metabolism. chemimpex.com For example, a fluorescently labeled derivative could be used to visualize its uptake and localization within cells or to identify novel protein binding partners. The incorporation of non-standard amino acids into peptides through solid-phase synthesis is a well-established technique that allows for the precise control of molecular structure. amerigoscientific.com This enables the creation of bespoke peptides containing this compound to probe enzyme active sites or protein-protein interactions.
Integration with Systems Biology and Synthetic Biology Approaches
Optimizing the microbial production of this compound to industrial scales requires a holistic understanding of cellular metabolism. Systems biology integrates high-throughput 'omics' data (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of the cell. nih.gov These models can simulate metabolic fluxes and identify non-obvious engineering targets for improving yield, titer, and productivity. nih.gov
Synthetic biology complements this approach by providing a toolkit of standardized genetic parts (promoters, ribosome binding sites, terminators) to precisely control the expression of biosynthetic pathway genes. nih.gov This allows for the rational design and construction of novel genetic circuits and metabolic pathways that may not exist in nature. sciencedaily.comnumberanalytics.com For example, biosensors can be engineered to detect intracellular concentrations of a precursor or the final product, enabling dynamic control of gene expression to balance metabolic flux and cell growth. nih.gov The integration of systems and synthetic biology is crucial for developing robust and economically viable microbial cell factories. nih.govacs.org
Green Chemistry and Sustainable Production of Amino Acids and Derivatives
The principles of green chemistry—which promote the use of safe, efficient, and environmentally benign processes—are central to the future of chemical manufacturing. The production of this compound through microbial fermentation aligns perfectly with these principles. nih.gov
Key advantages of biocatalytic and fermentative routes include:
Use of Renewable Feedstocks: Microbial processes typically utilize renewable resources like glucose as the primary carbon source, reducing reliance on fossil fuels. nih.gov
Mild Reaction Conditions: Fermentation occurs in water at ambient temperatures and pressures, significantly lowering the energy input compared to many traditional chemical syntheses.
High Selectivity: Enzymes are highly specific catalysts, which minimizes the formation of byproducts and simplifies purification processes, thereby reducing waste. mdpi.com
Reduced Use of Hazardous Reagents: Biological processes avoid the need for harsh solvents, heavy metal catalysts, or hazardous protecting groups often used in organic synthesis.
Future research will continue to enhance the sustainability of these processes by engineering microbes to utilize alternative, non-food feedstocks such as lignocellulosic biomass or waste streams, further improving the economic and environmental profile of amino acid production. nih.gov
Further Characterization of Biological Roles in Non-Human Organisms and In Vitro Systems
This compound, an analogue of γ-aminobutyric acid (GABA), demonstrates significant biological activity in various non-human organisms and in vitro models. chemicalbook.com Research in these systems has been crucial for elucidating its mechanisms of action, particularly concerning its role as a neurotransmitter analogue and its function in biosynthetic pathways. chemicalbook.comchemimpex.com
Role in Microbial Biosynthesis
In the realm of microorganisms, this compound serves as a fundamental structural component for certain antibiotics. It is recognized as an important moiety of butirosin, an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. chemicalbook.com This role highlights its integration into the metabolic pathways of non-human organisms for the synthesis of complex secondary metabolites.
| Organism | Metabolic Role | End Product | Reference |
|---|---|---|---|
| Bacillus circulans | Structural precursor | Butirosin (Aminoglycoside Antibiotic) | chemicalbook.com |
In Vitro Receptor Interaction Studies
In vitro studies are essential for understanding how this compound interacts with specific molecular targets. As a GABA analogue, its primary interactions are with GABA receptors. chemicalbook.com Research using in vitro functional assays in cell lines, such as Chinese hamster ovary (CHO)-K1 cells overexpressing human GABAB receptors, allows for detailed characterization of its binding and activity. nih.gov These systems enable the screening and validation of ligands that bind to the orthosteric site of the GABAB receptor. nih.gov Such studies have confirmed that various GABA analogues can act as agonists or antagonists, providing insight into the structural requirements for receptor activation and inhibition. nih.govresearchgate.net The unique structure of this compound allows it to interact with specific receptors, offering a valuable tool for investigating neurotransmission and synaptic plasticity. chemimpex.com
| In Vitro System | Receptor Studied | Focus of Research | Key Findings | Reference |
|---|---|---|---|---|
| CHO-K1 cells expressing human GABAB receptors | GABAB Receptor | Identification of orthosteric ligands | Cell-based assays are effective for validating the binding and functional activity (agonist/antagonist) of GABA analogues at the receptor's orthosteric site. | nih.gov |
| Brain membrane preparations | GABA Receptors and Transporters | Inhibitory activity on GABA binding and uptake | The compound shows potential to inhibit the binding and uptake of GABA in the brain, consistent with its role as a GABA analogue. | chemicalbook.com |
Investigations in Animal Models
Studies in animal models, particularly rodents, have provided evidence for the neuroactive properties of this compound. It is investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter levels. chemimpex.com As a GABA analogue, it is studied for its potential inhibitory activity on GABA binding and uptake by the brain. chemicalbook.com The use of animal models is critical for assessing the compound's effects on complex physiological processes, such as cognitive function and mood regulation, within a living system. chemimpex.com These investigations help bridge the gap between in vitro findings and potential therapeutic applications.
Q & A
Q. How is (S)-(-)-4-Amino-2-hydroxybutyric acid utilized in the synthesis of semisynthetic aminoglycoside antibiotics?
this compound (AHBA) serves as a critical chiral building block in modifying aminoglycoside antibiotics to enhance resistance to enzymatic inactivation. For example, it is incorporated into the 1-N-position of gentamicin C1a or lividomycin A derivatives to create analogs like 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A. This modification mimics the natural AHBA side chain in butirosin, improving antibacterial efficacy against resistant strains .
Key Method :
Q. How does the stereochemistry of AHBA influence its role as a chiral synthon in enantiopure compound synthesis?
The (S)-enantiomer is biologically active in aminoglycoside modifications, while the (R)-form (CAS 31771-40-1) shows reduced binding affinity to bacterial ribosomes. Researchers must employ stereoselective synthetic routes (e.g., enzymatic resolution) to avoid racemization, which can compromise antibiotic activity .
Advanced Research Questions
Q. What metabolic interactions link this compound to β-hydroxybutyrate (BHB) pathways in immune modulation?
AHBA shares structural similarities with BHB, a ketone body implicated in immunometabolism. In murine models, AHBA derivatives modulate macrophage polarization by inhibiting histone deacetylases (HDACs), akin to BHB’s role in suppressing pro-inflammatory cytokines (e.g., IL-1β). However, excess AHBA may disrupt ketogenesis in starvation states, necessitating dose-response studies .
Experimental Design :
Q. How can researchers resolve contradictions in reported solubility and stability data for AHBA under varying experimental conditions?
Discrepancies arise from purity variations (e.g., 96% vs. >99%) and storage conditions. For reproducible results:
- Solubility : AHBA is sparingly soluble in water (~5 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO). Pre-warm solutions to 40°C for full dissolution .
- Stability : Store at −20°C in desiccated containers; prolonged exposure to humidity induces cyclization to lactams, detectable via FT-IR (amide I band at ~1650 cm⁻¹) .
Q. What structural features of AHBA contribute to its role in overcoming aminoglycoside resistance mechanisms?
Q. How do enantiomeric impurities in AHBA affect its utility in asymmetric synthesis?
Even 5% (R)-enantiomer contamination can reduce the yield of target antibiotics by 20–30% due to steric clashes during ribosomal binding. Mitigation strategies include:
- Chiral HPLC : Use a Chirobiotic T column (Teicoplanin-based) to resolve (S) and (R)-AHBA (resolution factor >1.5) .
- Crystallization : Recrystallize from ethanol/water (70:30) to achieve >99% enantiomeric excess .
Contradiction Analysis
Q. Why do studies report conflicting data on AHBA’s role in neuronal signaling compared to GABA?
While AHBA and GABA (γ-aminobutyric acid) share structural motifs, AHBA lacks the γ-carboxyl group required for GABAA receptor binding. Early misattributions in electrophysiology studies arose from cross-reactivity in antibody-based detection kits. Validate findings with knockout models (e.g., GABAA-ρ null mice) to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
